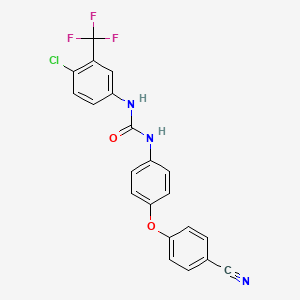

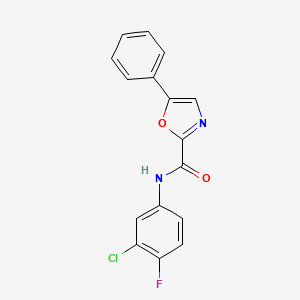

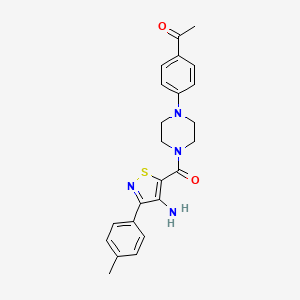

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating B-cell malignancies.

科学的研究の応用

Inhibitor Development

A novel series of N-aryl-N'-pyrimidin-4-yl ureas, including compounds structurally similar to 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea, has been optimized to create potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3. The design of these compounds was based on rational adjustments to the aryl ring substitution pattern, leading to significant antitumor activity in bladder cancer xenograft models overexpressing wild-type FGFR3. This supports their potential therapeutic use as new anticancer agents (Guagnano et al., 2011).

Uracil Base Excision Repair

Uracil base excision repair (BER) plays a critical role in the cell's response to 5-fluorouracil (5-FU), a drug structurally related to the mentioned compound. A yeast strain lacking the enzyme uracil DNA glycosylase (Ung1), which excises uracil from DNA, showed significant protection against the toxic effects of 5-FU. This suggests that targeting BER could enhance the effectiveness of anticancer drugs like 5-FU (Seiple et al., 2006).

Uridine's Biological Effects

Uridine, a pyrimidine nucleoside central to the action of similar compounds, exhibits numerous biological effects on various organs, including the nervous system and liver. It plays a crucial role in synthesis of RNA, glycogen, and biomembranes, and its plasma concentration can significantly impact its biological actions. Uridine is also utilized clinically as a rescue agent against adverse effects of 5-fluorouracil, highlighting the interconnectedness of pyrimidine metabolism and therapeutic strategies (Yamamoto et al., 2011).

Anti-HIV Properties

Research into 1-(2,3-dideoxy-2-fluoro-beta-D-threopentofuranosyl)pyrimidines, which share a core structural motif with 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea, has explored their synthesis, chemistry, biochemistry, and anti-HIV activity. These studies aim to find effective anti-AIDS drugs, with certain derivatives demonstrating promising results in protecting cells from HIV-1. The 2'-fluoro substitution in these compounds enhances their chemical and enzymatic stability, offering insights into designing more effective antiviral therapies (Siddiqui et al., 1992).

Psoriasis Treatment

A pyrazolo[3,4-d]pyrimidine derivative, structurally related to the compound , has been identified as a potent FLT3 inhibitor with significant antipsoriatic effects in a psoriatic animal model. This highlights the potential of pyrimidin-5-yl compounds in developing new treatments for autoimmune diseases like psoriasis. The study demonstrates the compound's ability to suppress disease symptoms without recurrence, emphasizing its potential as a drug candidate (Li et al., 2016).

特性

IUPAC Name |

1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2/c1-12-6-2-4-8-15(12)23-17(24)22-13-10-20-18(21-11-13)25-16-9-5-3-7-14(16)19/h2-11H,1H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVAMOHAFFBYRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2558059.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2558061.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2558063.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2558065.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2558072.png)